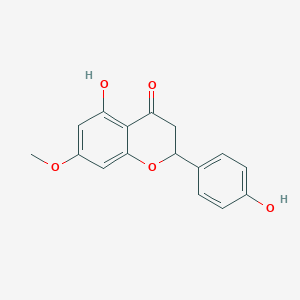

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one

准备方法

合成路线和反应条件

樱花素的合成可以通过多种方法实现。一种常见的方案涉及使用甲基碘在碳酸钾等碱性物质存在下对柚皮素(一种黄烷酮)进行甲基化。 反应通常在室温下用丙酮等有机溶剂进行 .

工业生产方法

樱花素的工业生产可能涉及从植物来源提取,例如水稻植物,在那里它自然存在。 提取过程包括溶剂提取、纯化和结晶以获得纯化合物 .

化学反应分析

反应类型

樱花素会发生各种化学反应,包括:

氧化: 樱花素可以氧化生成樱花素-7-O-葡萄糖苷。

还原: 樱花素的还原可以生成二氢樱花素。

常用试剂和条件

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 使用硼氢化钠等还原剂。

取代: 使用卤素(氯、溴)和烷基化试剂等试剂.

主要形成的产物

氧化: 樱花素-7-O-葡萄糖苷

还原: 二氢樱花素

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₁₆H₁₄O₅

- Molecular Weight : 286.28 g/mol

- Structure : Characterized by a chroman backbone with hydroxyl and methoxy substituents.

Chemistry

Sakuranetin exhibits notable antioxidant properties , making it a valuable compound in the development of formulations aimed at combating oxidative stress. Its ability to scavenge free radicals has led to its investigation as a natural preservative in food and cosmetic industries.

Biology

In biological research, Sakuranetin is recognized for its role as a phytoalexin , enhancing plant resistance against pathogens. Studies have shown that it can inhibit the growth of various fungi and bacteria, suggesting its potential as a natural pesticide. Furthermore, its interactions with plant pathogens are being studied to understand its mechanisms of action better.

Medicine

Sakuranetin has garnered attention for its anti-inflammatory , antitumor , and neuroprotective effects. Research indicates that it may inhibit the production of inflammatory mediators, which could be beneficial in treating conditions like asthma and cancer.

Case Study: Anti-cancer Properties

A study explored Sakuranetin's effects on cancer cell lines, demonstrating significant cytotoxicity against various types of cancer cells, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis (programmed cell death) and cell cycle arrest .

Cosmetics

Due to its antioxidant and anti-inflammatory properties, Sakuranetin is being investigated for use in cosmetic formulations aimed at reducing skin aging and inflammation. Its natural origin makes it an appealing alternative to synthetic compounds in skincare products.

Industrial Production Methods

Sakuranetin can be synthesized through various methods including:

- De novo biosynthesis from glucose using engineered microorganisms like Saccharomyces cerevisiae.

- Extraction from natural sources , primarily from plants such as Prunus cerasus and Daphne aurantiaca.

作用机制

相似化合物的比较

类似化合物

柚皮素: 一种与樱花素相似的黄烷酮,但在 7 位缺少甲氧基。

橙皮素: 另一种具有类似抗氧化特性的黄烷酮,但结构特征不同。

芹菜素: 一种具有类似抗炎特性的黄酮,但核心结构不同.

樱花素的独特性

生物活性

5-Hydroxy-2-(4-hydroxyphenyl)-7-methoxychroman-4-one, commonly referred to as Sakuranetin , is a naturally occurring flavonoid with a diverse range of biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

Sakuranetin is classified as a 7-O-methylated flavonoid with the following characteristics:

- Chemical Formula: CHO

- Molecular Weight: 286.28 g/mol

- Melting Point: 153-154 °C

- Boiling Point: 555.9 °C at 760 mmHg

The compound features a chroman backbone substituted with hydroxyl and methoxy groups, contributing to its unique properties and biological activities .

1. Anti-inflammatory Activity

Sakuranetin exhibits significant anti-inflammatory properties, which may be attributed to its ability to modulate inflammatory signaling pathways. It has shown potential therapeutic benefits in conditions such as asthma and other inflammatory diseases. The exact mechanisms of action are still under investigation but may involve the inhibition of pro-inflammatory cytokines and enzymes.

2. Antimicrobial Activity

Research indicates that Sakuranetin possesses notable antimicrobial effects against various pathogens. A study demonstrated its bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis, achieving a reduction in viable cells at concentrations corresponding to its minimum inhibitory concentration (MIC). The compound's efficacy against Gram-positive bacteria highlights its potential as an antimicrobial agent .

| Pathogen | MIC (µg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 16 | Bactericidal |

| Staphylococcus epidermidis | 8 | Bactericidal |

| Bacillus megaterium | 32 | Bactericidal |

3. Anticancer Properties

Sakuranetin has been investigated for its anticancer potential. Studies have shown that it induces apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways. Its effects on different cancer cell lines suggest that Sakuranetin could serve as a promising candidate for cancer therapy .

4. Neuroprotective Effects

The compound also exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress-induced damage, which is critical in conditions like Alzheimer's disease. This effect is likely mediated through its antioxidant capabilities .

The pharmacokinetics of Sakuranetin are not fully understood; however, it is believed to interact with various biomolecules, influencing enzyme activity and gene expression. The compound acts as an antagonist at adenosine receptors A1 and A2A, which are involved in numerous physiological processes .

Case Studies

A recent study explored the cytotoxicity of Sakuranetin on human keratinocytes (HaCaT cells). The results indicated that while lower concentrations (8 µM and 16 µM) did not induce toxicity, higher concentrations (32 µM and above) led to significant reductions in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 8 | >90 |

| 16 | >90 |

| 32 | ~75 |

| 64 | <10 |

These findings suggest that while Sakuranetin has therapeutic potential, careful consideration of dosage is essential to minimize cytotoxic effects .

属性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOJDHGQRNZXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874774 | |

| Record name | Sakuranetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2957-21-3 | |

| Record name | Sakuranetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sakuranetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5-dihydroxy-7-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。